
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide, also known as ABIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Transformations
Research has delved into the synthesis of various indolizine derivatives, including methods that may be relevant to or could potentially be adapted for synthesizing "2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide." For example, a study by Cucek and Verček (2008) explored the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which shares a similar structural motif with the compound , through heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid (Cucek & Verček, 2008). Additionally, Ziyaadini et al. (2011) reported a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, a method that could potentially offer insights into the synthesis of related compounds (Ziyaadini et al., 2011).
Potential Biological Applications
Research on similar indolizine derivatives has revealed promising biological activities, which might suggest potential applications for "this compound." Mahanthesha et al. (2022) synthesized a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and evaluated them for anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies further supported the in vitro anticancer activity of these molecules (Mahanthesha et al., 2022).
Antimicrobial and Anticonvulsant Activities
Further expanding on the potential biological significance, Salman et al. (2015) and Dawood et al. (2006) explored the synthesis of indole derivatives, assessing their antimicrobial and anticonvulsant activities. These studies highlight the broader therapeutic potential of indolizine derivatives, providing a foundation for future research into compounds like "this compound" (Salman et al., 2015); (Dawood et al., 2006).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as bromfenac, have shown promise in inhibiting the cox-2 enzymatic pathway . The COX-2 enzyme plays a crucial role in the inflammatory cascade, which contributes to various physiological and pathological processes.
Mode of Action
Based on the action of similar compounds, it may interact with its targets, possibly the cox-2 enzyme, leading to changes in the inflammatory response .
Biochemical Pathways
The compound may affect the COX-2 enzymatic pathway, which is part of the larger arachidonic acid metabolic pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the compound could potentially reduce the production of these mediators, thereby alleviating symptoms associated with inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Propiedades
IUPAC Name |
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMAVDCAOKYFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

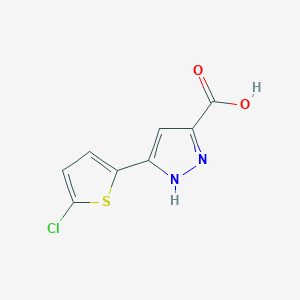

![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)
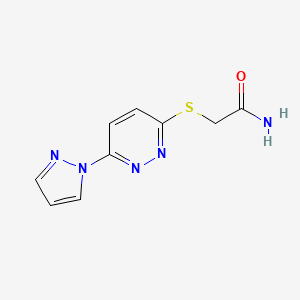
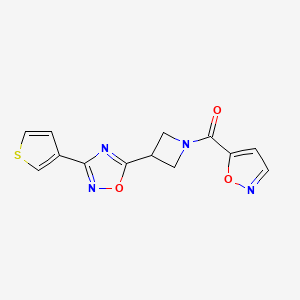
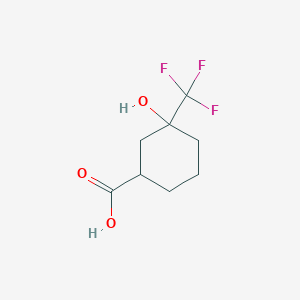
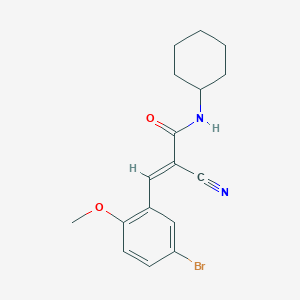
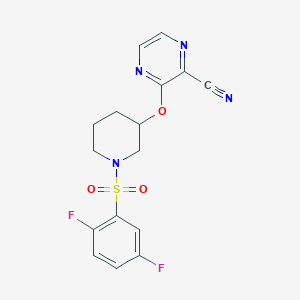
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)


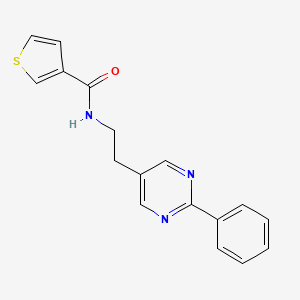
![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)
